3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes bromine, trifluoromethyl, and pyrazolo[1,5-a]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atoms: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Incorporation of the sec-butyl group: This step may involve alkylation reactions using sec-butyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic reagents: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Can yield derivatives with different functional groups replacing the bromine atoms.
Oxidation reactions: Can produce oxidized forms of the compound with additional oxygen-containing groups.
Reduction reactions: Can result in reduced forms with fewer double bonds or oxygen atoms.
Scientific Research Applications
3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound may interact with genetic material, influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-tert-butylbenzofuran: Shares the bromine and tert-butyl groups but has a different core structure.
3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains the trifluoromethyl and bromine groups but differs in the sulfonyl chloride moiety.
Uniqueness
3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core
Properties
Molecular Formula |
C18H15Br2F3N4O |
---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
3-bromo-5-(4-bromophenyl)-N-butan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H15Br2F3N4O/c1-3-9(2)24-17(28)15-14(20)16-25-12(10-4-6-11(19)7-5-10)8-13(18(21,22)23)27(16)26-15/h4-9H,3H2,1-2H3,(H,24,28) |
InChI Key |
FCDRILOWSUPMTQ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)Br)C(F)(F)F |
Canonical SMILES |
CCC(C)NC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.